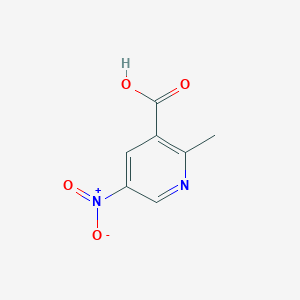

2-Methyl-5-nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKUVJPQLXSHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301868 | |

| Record name | 2-methyl-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-81-2 | |

| Record name | 59290-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid (CAS No. 59290-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitronicotinic acid, with the Chemical Abstracts Service (CAS) number 59290-81-2, is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with a methyl group, a nitro group, and a carboxylic acid, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry and drug discovery. The strategic placement of the nitro group, a powerful electron-withdrawing group, and the carboxylic acid handle make this compound a versatile scaffold for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 59290-81-2 | [1][3] |

| Molecular Formula | C₇H₆N₂O₄ | [3] |

| Molecular Weight | 182.14 g/mol | [3] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 215-215.5 °C | [4] |

| Boiling Point | 370.1 ± 42.0 °C (Predicted) | [4] |

| Density | 1.477 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.47 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. This method provides a reliable and high-yielding route to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-nitronicotinate

This protocol is based on a general procedure described in the literature.[4]

Materials:

-

Ethyl 2-methyl-5-nitronicotinate

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-5-nitronicotinate (e.g., 300 g, 1.4 mol) in a mixture of hydrochloric acid (e.g., 800 mL) and water (e.g., 800 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction solution with a significant volume of water (e.g., 2.0 L).

-

Neutralization and Precipitation: Slowly and carefully neutralize the solution by adding solid sodium bicarbonate in portions with stirring until the pH reaches approximately 5.0. A precipitate will gradually form during this process.

-

Isolation of Product: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration using a Buchner funnel.

-

Drying: Dry the collected solid to obtain this compound. A yield of approximately 85.7% can be expected.[4]

Characterization:

The final product can be characterized using standard analytical techniques:

-

¹H NMR (DMSO-d₆, 300 MHz): δ = 2.84 (s, 3H), 8.74-8.75 (d, 1H), 9.35-9.36 (d, 1H), 13.90 (s, 1H).[4]

-

LC-MS: [M-H]⁻ peak at m/z 180.9.[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have shown promise in various areas of drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.

Role as a Precursor to Bioactive Hydrazones

Research has demonstrated that this compound can be converted to its corresponding hydrazide, which can then be condensed with various aldehydes to form a library of hydrazone derivatives.[4][5] These hydrazones have been investigated for their biological activities.

-

Antimicrobial Activity: Hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties.[4][5] This line of research is significant as the hydrazone moiety is a common pharmacophore in various antimicrobial drugs.

Potential in the Synthesis of Kinase Inhibitors

While direct evidence for the use of this compound in synthesizing kinase inhibitors is not prevalent in the public domain, its structural analog, 2-methylnicotinic acid, is a known intermediate in the synthesis of specific IKK beta inhibitor drugs like ML-120B and the oncolytic drug BAY-1082439.[6] This suggests that the 2-methylnicotinic acid scaffold is a viable starting point for developing kinase inhibitors. The introduction of a nitro group, as in this compound, could be a strategic modification to modulate the electronic properties and binding interactions of potential inhibitors with their target kinases.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-nitronicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic signature. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical applications.

Introduction: The Significance of Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives are fundamental building blocks in numerous biological processes and have found extensive applications in drug discovery.[1] The pyridine ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[2] The introduction of substituents, such as methyl and nitro groups, onto the nicotinic acid core can significantly modulate its electronic properties, reactivity, and biological activity. This compound, with its unique arrangement of a carboxylic acid, a methyl group, and a nitro group on the pyridine ring, presents an intriguing candidate for further investigation in various therapeutic areas, including oncology and infectious diseases.[3][4] The electron-withdrawing nature of the nitro group, in particular, can influence the molecule's interaction with biological targets and its potential as a synthetic intermediate.[5]

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 59290-81-2) possesses a distinct molecular structure that dictates its chemical behavior.[6][7] The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a nitro group.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [6][7] |

| Molecular Weight | 182.13 g/mol | [6] |

| CAS Number | 59290-81-2 | [6][7] |

| Appearance | Light brown to brown solid | ChemicalBook |

| Melting Point | 215-215.5 °C | ChemicalBook |

| Boiling Point (Predicted) | 370.1 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.477 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 2.47 ± 0.10 | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common laboratory-scale preparation involves the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. This precursor can be synthesized through the nitration of ethyl 2-methylnicotinate. While a direct nitration of 2-methylnicotinic acid is plausible, the esterification prior to nitration can prevent unwanted side reactions involving the carboxylic acid group.

Synthesis from Ethyl 2-methyl-5-nitronicotinate (Hydrolysis)

A reliable method for the preparation of this compound is the acid-catalyzed hydrolysis of ethyl 2-methyl-5-nitronicotinate. This procedure is advantageous due to the relatively straightforward reaction conditions and good yield.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-5-nitronicotinate (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heating: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Dilute the solution with a significant volume of water.

-

Neutralization and Precipitation: Slowly add solid sodium bicarbonate with stirring until the pH of the solution reaches approximately 5.0. A precipitate will form during this process.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Drying: Dry the collected brown solid to obtain this compound. A typical yield for this reaction is around 85%.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. The expected chemical shifts (in ppm) in a suitable solvent like DMSO-d₆ are as follows:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.84 | singlet | 3H |

| Pyridine-H | ~8.74-8.75 | doublet | 1H |

| Pyridine-H | ~9.35-9.36 | doublet | 1H |

| -COOH | ~13.90 | singlet (broad) | 1H |

Source: ChemicalBook, based on ¹H NMR (DMSO-d₆, 300 MHz)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum was not found, typical ranges for these functional groups are:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | H-bonded stretching |

| C-H (Aromatic/Methyl) | 3100-2850 | Stretching |

| C=O (Carboxylic Acid) | 1760-1690 | Stretching |

| C=C, C=N (Aromatic Ring) | 1600-1450 | Stretching |

| N-O (Nitro Group) | 1550-1475 (asymmetric) | Stretching |

| N-O (Nitro Group) | 1360-1290 (symmetric) | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound (m/z = 182.13) is expected to show a molecular ion peak. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu), the nitro group (-46 amu), and other characteristic cleavages of the pyridine ring. LC-MS analysis has shown a [M-1]⁻ peak at 180.9, corresponding to the deprotonated molecule.

Potential Applications and Future Directions

While specific biological activity data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several potential areas of application. Nicotinic acid and its derivatives have been investigated for a wide range of therapeutic effects, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][8] The presence of the nitro group can enhance antimicrobial activity, as seen in many nitroaromatic and nitroheterocyclic drugs.[4]

Therefore, this compound represents a valuable starting point for the synthesis of novel compounds with potential biological activity. It can be a precursor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. Further research into the biological evaluation of this compound and its derivatives is warranted to uncover its full therapeutic potential.

References

- Bansal, R., & Gupta, R. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.

- Bontempi, J. B., & Elands, J. (2022). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11895.

- Di Micco, S., et al. (2024).

- Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-57.

-

Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]

- Kharitonov, D. I., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5489.

- Abilkhasova, K., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169.

-

Chem-Online. (n.d.). 2-methyl-5-nitronicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-nitropyridine-4-carboxylic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Huayuanwang. (n.d.). CAS 28567-53-5. Retrieved from [Link]

- Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(33), 29709–29737.

-

Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved from [Link]

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- Ríos-Guerra, M. F., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(11), 3591.

-

ChemBK. (n.d.). 2-HYDROXY-5-NITRONICOTINIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

National Institute of Standards and Technology. (n.d.). Methyl nicotinate. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-ethylhexyl 2-(4-phenylbenzoyl)benzoate. Retrieved from [Link]

Sources

- 1. This compound(59290-81-2) 1H NMR spectrum [chemicalbook.com]

- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. James Watson - Wikipedia [en.wikipedia.org]

- 5. Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS: 59290-81-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Methyl-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-nitronicotinic Acid

This compound, a substituted pyridine derivative, is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The strategic placement of the methyl, nitro, and carboxylic acid groups on the pyridine ring allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. The efficient and scalable synthesis of this compound is therefore of paramount importance.

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, the rationale behind the chosen synthetic strategies, and detailed experimental protocols. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions about the most suitable synthetic approach for their specific needs, considering factors such as cost, scalability, and safety.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of the initial substrate significantly influences the overall synthetic route, including the number of steps, the required reagents, and the complexity of the purification process. The most common and practical starting materials are:

-

2-Methylnicotinic Acid: A direct precursor that requires a nitration step.

-

2,6-Lutidine: An inexpensive and readily available starting material that necessitates selective oxidation and subsequent nitration.

-

2-Methyl-5-nitropyridine: Requires oxidation of the methyl group to a carboxylic acid.

Each of these routes will be discussed in detail, including the underlying chemical principles and step-by-step experimental procedures.

Route 1: Nitration of 2-Methylnicotinic Acid

This is one of the most direct routes to this compound. The commercially available 2-methylnicotinic acid is subjected to electrophilic aromatic substitution to introduce the nitro group at the 5-position.

Causality Behind Experimental Choices

The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating methyl group and the directing effect of the carboxylic acid group (which deactivates the ring but directs meta to itself) favor the introduction of the nitro group at the 5-position. A strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is required to overcome the inherent low reactivity of the pyridine ring. The reaction temperature must be carefully controlled to prevent side reactions and ensure the desired regioselectivity.

Experimental Protocol: Nitration of 2-Methylnicotinic Acid

Materials:

-

2-Methylnicotinic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (for neutralization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-methylnicotinic acid to an excess of concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.

-

Once the 2-methylnicotinic acid is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The temperature of the reaction mixture should be maintained between 0 and 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate out of the solution. If the solution is still strongly acidic, carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is around 4-5 to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of the Reaction Pathway

Route 2: From 2,6-Lutidine via Oxidation and Nitration

This route utilizes the inexpensive and readily available starting material, 2,6-lutidine. The synthesis involves two key transformations: the selective oxidation of one of the methyl groups to a carboxylic acid, followed by the nitration of the resulting 2-methylnicotinic acid.

Causality Behind Experimental Choices

The selective mono-oxidation of 2,6-lutidine to 2-methylnicotinic acid is a critical step. Various oxidizing agents can be employed, such as potassium permanganate or nitric acid under specific conditions. The reaction conditions must be carefully controlled to prevent the over-oxidation to pyridine-2,6-dicarboxylic acid. The subsequent nitration step follows the same principles as described in Route 1.

Experimental Protocol: From 2,6-Lutidine

Step 1: Selective Oxidation of 2,6-Lutidine to 2-Methylnicotinic Acid

Materials:

-

2,6-Lutidine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (for quenching excess KMnO₄)

-

Water

Procedure:

-

In a large round-bottom flask, dissolve 2,6-lutidine in water containing sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be exothermic, and the temperature should be controlled with an ice bath.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Quench any excess permanganate in the filtrate by the addition of a small amount of sodium bisulfite.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The 2-methylnicotinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Step 2: Nitration of 2-Methylnicotinic Acid

Follow the protocol described in Route 1 .

Visualization of the Reaction Pathway

Route 3: Oxidation of 2-Methyl-5-nitropyridine

This approach starts with 2-methyl-5-nitropyridine, which can be synthesized from 2-methyl-5-aminopyridine via a Sandmeyer-type reaction or other methods. The key step in this route is the oxidation of the methyl group to a carboxylic acid.

Causality Behind Experimental Choices

The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents. The presence of the nitro group further deactivates the ring, making the methyl group the primary site of oxidation. Similar to the oxidation of 2,6-lutidine, careful control of reaction conditions is necessary to achieve the desired transformation without degrading the molecule.

Experimental Protocol: Oxidation of 2-Methyl-5-nitropyridine

Materials:

-

2-Methyl-5-nitropyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid

-

Sodium bisulfite

-

Water

Procedure:

-

Suspend 2-methyl-5-nitropyridine in an aqueous solution of sulfuric acid in a round-bottom flask.

-

Heat the mixture and slowly add potassium permanganate in portions. The reaction is exothermic and should be controlled.

-

After the addition is complete, continue heating the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and decolorize it by adding a solution of sodium bisulfite.

-

The product, this compound, will precipitate upon cooling.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.

Visualization of the Reaction Pathway

An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid: Synthesis, Characterization, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-5-nitronicotinic acid, a key heterocyclic building block in contemporary medicinal chemistry. While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the ongoing development of novel therapeutics. This document will delve into its plausible synthesis, robust characterization methods, and its significant role as a synthetic intermediate, particularly in the pursuit of selective modulators for challenging neurological targets.

Compound Profile and Physicochemical Properties

This compound, identified by the CAS Number 59290-81-2, is a substituted pyridine derivative.[1] The presence of a carboxylic acid group, a methyl group, and a nitro group on the pyridine ring makes it a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group and the carboxylic acid significantly influences the reactivity of the pyridine ring, making it a subject of interest for synthetic chemists.

| Property | Value | Source |

| CAS Number | 59290-81-2 | [1] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| IUPAC Name | 2-methyl-5-nitropyridine-3-carboxylic acid | |

| Appearance | Typically an off-white to pale yellow solid |

Synthesis of this compound: A Plausible and Referenced Approach

The synthesis of this compound can be logically achieved through the electrophilic nitration of 2-methylnicotinic acid. This method is analogous to established procedures for the nitration of other nicotinic acid derivatives.[2] The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be driven to completion under forceful conditions using a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[3]

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.

Materials:

-

2-Methylnicotinic acid (starting material)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly and portion-wise, add 2-methylnicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.[2]

-

Once the addition is complete and the solid has dissolved, begin the dropwise addition of concentrated nitric acid via the dropping funnel, maintaining the temperature between 0-10 °C.

-

After the addition of nitric acid is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4. A solid precipitate should form.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, asymmetric and symmetric N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (182.13 g/mol ). Fragmentation patterns can provide further structural information. |

Spectroscopic data for this compound is available in spectral databases for comparison.[4]

Application in Drug Discovery: A Key Intermediate for M4 mAChR Modulators

A significant application of this compound is its use as a synthetic intermediate in the development of novel therapeutics, particularly for neurocognitive disorders.[5] The muscarinic acetylcholine M4 receptor (M4 mAChR) has emerged as a promising target for treating conditions like schizophrenia and Alzheimer's disease.[6][7] Selective activation of the M4 receptor is thought to offer therapeutic benefits while avoiding the side effects associated with non-selective muscarinic agonists.[6]

This compound serves as a versatile scaffold for the synthesis of more complex molecules that act as positive allosteric modulators (PAMs) of the M4 mAChR.[5][8] PAMs do not activate the receptor directly but enhance the effect of the endogenous neurotransmitter, acetylcholine.[7] This offers a more nuanced approach to receptor modulation.

Workflow in a Drug Discovery Context

Caption: Role of this compound in drug discovery.

The synthetic utility of this compound lies in the reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The nitro group can be reduced to an amine, which then opens up a wide array of further chemical transformations, allowing for the systematic exploration of the chemical space around the pyridine core to optimize for M4 mAChR activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its own history is not marked by a singular discovery event, its importance is continually reaffirmed through its application in the synthesis of potentially life-changing therapeutics. A solid understanding of its synthesis and characterization is fundamental for its effective use in the development of novel drugs, particularly in the challenging field of neurocognitive disorders. Future research will likely continue to leverage this and similar heterocyclic scaffolds to create highly selective and potent modulators for a variety of biological targets.

References

- Matvyev, Y., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(15), 4992.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304.

- Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChem. (n.d.). 2-Methylnicotinic acid. Retrieved from [Link]

- Zhang, L., et al. (2019). Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. ACS Medicinal Chemistry Letters, 10(4), 513-518.

- Chan, W. Y., et al. (2008). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. The Journal of pharmacology and experimental therapeutics, 325(3), 953-965.

-

Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]

- Brady, A. E., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS chemical neuroscience, 5(10), 963-971.

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). US3221062A - Nitration process.

- Le, T. V., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS medicinal chemistry letters, 9(12), 1198-1201.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. aiinmr.com [aiinmr.com]

- 4. This compound(59290-81-2) 1H NMR [m.chemicalbook.com]

- 5. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitronicotinic Acid Esters

Introduction

2-Methyl-5-nitronicotinic acid and its corresponding esters are valuable intermediates in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups on the pyridine scaffold—a carboxylic ester, a nitro group, and a methyl group—provides a versatile platform for further molecular elaboration. These compounds serve as crucial building blocks for the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

This document provides a comprehensive guide for researchers, outlining a robust and well-established three-step synthetic pathway. The strategy begins with the nitration of 2-methylpyridine to form the key intermediate, 2-methyl-5-nitropyridine. This is followed by the selective oxidation of the methyl group to a carboxylic acid. The final step involves the acid-catalyzed esterification of the resulting nicotinic acid derivative to yield the target ester. Each step is detailed with theoretical justification, step-by-step protocols, and critical safety considerations to ensure reproducibility and safety.

Overall Synthetic Workflow

The synthesis is designed as a linear three-step process, optimized for clarity and scalability. Each step is designed to produce an intermediate that can be purified and characterized before proceeding to the next stage, ensuring a self-validating protocol.

Caption: Three-step synthesis of this compound Esters.

Part I: Synthesis of 2-Methyl-5-nitropyridine (Intermediate 1)

Scientific Rationale

The initial step involves the electrophilic aromatic substitution of 2-methylpyridine. The nitration of the pyridine ring is inherently challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards electrophiles. Consequently, harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid (oleum), are required. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The existing methyl group at the 2-position is a weak activating group and directs the incoming electrophile primarily to the 5-position.

Experimental Protocol

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid (oleum). Cool the flask to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-methylpyridine dropwise to the stirred oleum, ensuring the internal temperature does not exceed 10 °C.

-

Nitration: Once the addition is complete, begin the dropwise addition of concentrated nitric acid via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 90-100 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. A precipitate may form.

-

Neutralization and Extraction: Basify the cold aqueous solution to a pH of ~10 by the slow addition of a concentrated sodium hydroxide solution. Extract the product with dichloromethane (4x).[1]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-methyl-5-nitropyridine.[1]

| Parameter | Value |

| Starting Material | 2-Methylpyridine |

| Reagents | Fuming H₂SO₄, Conc. HNO₃, NaOH |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 2-3 hours |

| Typical Yield | 75-85% |

| Purity Assessment | TLC, ¹H NMR |

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Methyl-5-nitropyridine.

Part II: Synthesis of this compound (Intermediate 2)

Scientific Rationale

This step involves the oxidation of the alkyl side-chain (the methyl group) to a carboxylic acid. This transformation requires a strong oxidizing agent. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) in an aqueous solution. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic work-up to yield the free carboxylic acid. Alternatively, heating with nitric acid can also achieve this oxidation, as demonstrated in the synthesis of related nicotinic acids.[2]

Experimental Protocol

-

Preparation: To a solution of 2-methyl-5-nitropyridine in water, add potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the mixture to reflux for 4-6 hours. During this time, a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite. Wash the filter cake with hot water.

-

Isolation: Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of ~3. A precipitate of this compound will form.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure acid.

| Parameter | Value |

| Starting Material | 2-Methyl-5-nitropyridine |

| Reagents | KMnO₄, HCl |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-70% |

| Purity Assessment | ¹H NMR, IR Spectroscopy |

Table 2: Summary of Reaction Parameters for the Synthesis of this compound.

Part III: Synthesis of this compound Esters

Scientific Rationale

The final step is the conversion of the carboxylic acid to an ester via the Fischer-Speier Esterification .[3] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] A strong acid, typically sulfuric acid (H₂SO₄), is used as the catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6] To drive the reaction towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol, which also serves as the solvent.[5]

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol

-

Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound and a large excess of the desired alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting acid.[7]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the alcohol by approximately half using a rotary evaporator.[7]

-

Neutralization: Carefully pour the concentrated mixture into a beaker containing ice water and slowly neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum. The crude ester can be further purified by recrystallization or column chromatography.

| Parameter | Example: Methyl Ester | Example: Ethyl Ester |

| Starting Material | This compound | This compound |

| Reagents | Methanol, H₂SO₄ (cat.) | Ethanol, H₂SO₄ (cat.) |

| Reaction Temperature | Reflux (~65 °C) | Reflux (~78 °C) |

| Reaction Time | 8-12 hours | 8-12 hours |

| Typical Yield | >90% | >90% |

| Purity Assessment | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS |

Table 3: Summary of Reaction Parameters for the Synthesis of this compound Esters.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids: Concentrated and fuming sulfuric acid, as well as nitric acid, are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.

-

Oxidizing Agents: Potassium permanganate is a strong oxidant. Avoid contact with combustible materials.

-

Solvents: Organic solvents like dichloromethane and ethyl acetate are volatile and flammable. Work away from ignition sources.

References

-

Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

-

Science of Synthesis. Product Class 14: Nitronic Acids and Their Derivatives. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Available at: [Link]

-

ResearchGate. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. Available at: [Link]

-

ResearchGate. Nitrones and nitronic acid derivatives: Their structure and their roles in synthesis | Request PDF. Available at: [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

-

ResearchGate. Synthesis of 2-aminonicotinic acid. Available at: [Link]

- Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available at: [Link]

- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

PubChem. 2-Chloro-6-methyl-3-nitropyridine. Available at: [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. Available at: [Link]

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

- Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

The Organic Synthesis Archive. Acid to Ester - Common Conditions. Available at: [Link]

-

ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. Available at: [Link]

-

Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. Available at: [Link]

- Google Patents. US3037987A - Purification of nicotinic acid.

-

YouTube. CHEM 2325 Module 23: Esterification via Alkylation. Available at: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Available at: [Link]

Sources

- 1. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Application Note: A Robust Protocol for Amide Coupling with 2-Methyl-5-nitronicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the challenging amide coupling of 2-Methyl-5-nitronicotinic acid. The inherent electronic and steric properties of this substrate—namely the electron-deficient pyridine ring and the ortho-methyl group—necessitate specific strategic considerations for successful amide bond formation. This guide explains the rationale behind reagent selection, offers a step-by-step experimental procedure using the highly efficient HATU coupling reagent, and includes a comprehensive troubleshooting section to address common issues.

Understanding the Substrate: Key Challenges

Successful amide coupling of this compound requires acknowledging its unique structural features:

-

Electronic Effects: The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 5-position. This electronic pull increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate, potentially slowing its reaction with some activating agents.

-

Steric Hindrance: The methyl group at the 2-position (ortho to the carboxylic acid) presents a significant steric barrier. This bulkiness can physically impede the approach of both the activating agent and the amine coupling partner, leading to slower reaction rates and lower yields.[1][2] Standard coupling methods that work well for unhindered acids may prove inefficient.[3][4]

Given these challenges, a powerful coupling reagent that can function effectively under these demanding conditions is essential for a high-yielding and clean reaction.

Selecting the Optimal Coupling Reagent

For substrates like this compound, uronium/aminium salt-based coupling reagents are generally superior to carbodiimides like EDC.[2][5]

| Reagent Class | Examples | Advantages for this Substrate | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU | High Reactivity & Efficiency: Excellent for hindered and electron-deficient systems.[6][7] Fast Kinetics: Reactions are often complete within hours at room temperature.[8] Low Racemization: The HOAt byproduct effectively suppresses racemization in chiral substrates.[6] | Higher cost, potential for guanidinylation side reaction with primary amines if used in large excess.[8] |

| Carbodiimides | EDC, DCC | Cost-effective, byproducts of EDC are water-soluble, simplifying workup.[9][10] | Often sluggish and low-yielding for sterically hindered or electron-deficient acids.[1][2] Higher risk of racemization without additives like HOBt or HOAt. |

Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for this protocol due to its proven efficacy in difficult couplings.[6][8] It rapidly forms a highly reactive OAt-active ester, which efficiently overcomes the steric and electronic hurdles presented by the substrate.[11]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds through a two-stage cascade, typically in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as DIPEA.[8][12]

-

Acid Activation: The base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[6]

-

Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion then rapidly attacks this intermediate to generate the key OAt-active ester.[8][11]

-

Nucleophilic Attack: The amine coupling partner attacks the highly reactive carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing the HOAt byproduct.[11]

// Nodes sub [label="this compound\n+ DIPEA (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; carboxylate [label="Carboxylate Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hatu [label="HATU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isouronium [label="O-Acyl(tetramethyl)isouronium Salt\n(Unstable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; active_ester [label="OAt-Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; amide [label="Final Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct1 [label="Tetramethylurea", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"]; byproduct2 [label="HOAt", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges sub -> carboxylate [label="Deprotonation"]; {rank=same; carboxylate; hatu;} carboxylate -> isouronium [label="Nucleophilic Attack"]; hatu -> isouronium; isouronium -> active_ester [label="Rearrangement"]; isouronium -> byproduct1 [style=dashed]; active_ester -> amide [label="Nucleophilic Attack"]; amine -> amide; active_ester -> byproduct2 [style=dashed]; } caption [label="Fig. 1: Simplified HATU Activation and Coupling Mechanism.", shape=plaintext, fontsize=10];

Detailed Experimental Protocol

This general procedure uses HATU to couple this compound with a generic primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

-

Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the acid). Stir until fully dissolved.

-

Pre-activation: Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv) to the solution.[1] Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.[1]

-

Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).[8]

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water or a saturated aqueous solution of NH₄Cl and an extraction solvent like EtOAc or DCM.[1]

-

Workup - Extraction: Extract the aqueous layer two more times with the organic solvent.

-

Workup - Washing: Combine the organic layers and wash successively with:

-

Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt).

-

Water.

-

Brine (to aid in phase separation).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to obtain the pure amide.

// Nodes A [label="1. Dissolve Acid\nin Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add HATU & DIPEA\n(Pre-activate for 15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Add Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Stir at RT\nMonitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Aqueous Workup\n(Quench, Extract, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Dry & Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Characterized Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } caption [label="Fig. 2: Experimental workflow for amide coupling.", shape=plaintext, fontsize=10];

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete activation: Insufficient pre-activation time or degraded HATU reagent.[1] 2. Wet reagents/solvent: Hydrolysis of the activated ester intermediate.[1] 3. Amine protonation: Acid-base reaction between carboxylic acid and amine before coupling.[1] | 1. Ensure HATU is stored under dry conditions. Increase pre-activation time to 30 minutes. 2. Use freshly opened anhydrous solvents. Dry all glassware thoroughly. 3. Adhere to the pre-activation protocol; do not add the amine and acid together initially. |

| Multiple Byproducts | 1. Guanidinylation: Excess HATU reacting with the amine nucleophile, especially primary amines.[8] 2. Reaction with side chains: If the amine contains other nucleophilic groups (e.g., -OH, -SH), they may react. | 1. Use no more than 1.2 equivalents of HATU. Ensure the amine is added promptly after the pre-activation step. 2. Protect reactive functional groups on the amine coupling partner before the reaction. |

| Reaction Stalls | 1. Severe steric hindrance: Both the acid and the amine partner are very bulky.[1] 2. Low amine nucleophilicity: The amine is very electron-deficient (e.g., aniline with multiple withdrawing groups). | 1. Gently heat the reaction mixture (e.g., to 40-50 °C) after amine addition. 2. Consider switching to an acyl fluoride-based coupling protocol, which can be effective for highly unreactive partners.[3][13] |

Characterization

The final purified product should be characterized using standard analytical techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and covalent connectivity of the amide.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

HPLC: To assess the purity of the final compound.

References

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710.

- Singh, J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(1), 653-657.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Synarchive. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 5. hepatochem.com [hepatochem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Methyl-5-nitronicotinic Acid Derivatives

Introduction: The Strategic Importance of 2-Methyl-5-nitronicotinic Acid Derivatives and the Suzuki Coupling Reaction

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a titan, celebrated for its robustness in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning reaction has revolutionized the synthesis of biaryls and substituted aromatic compounds, which are privileged structures in a multitude of biologically active molecules.[1]

This guide focuses on a particularly valuable class of building blocks: this compound and its derivatives. The nicotinic acid scaffold is a common motif in medicinal chemistry, and the presence of a nitro group renders the pyridine ring electron-deficient. This electronic feature significantly influences its reactivity and makes it an intriguing substrate for cross-coupling reactions. The methyl group provides an additional point of substitution for further molecular elaboration. Derivatives of this compound are key intermediates in the synthesis of various pharmaceutical agents, including those with potential antimicrobial and anti-inflammatory properties.[4]

The successful application of the Suzuki coupling to these electron-deficient heterocyclic substrates opens a gateway to a diverse library of novel compounds for biological screening. However, the inherent electronic properties of 5-nitropyridine derivatives can present unique challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Suzuki coupling reactions with this compound derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, all grounded in established scientific principles.

Mechanistic Insights: The Catalytic Cycle of the Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate.[1][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the this compound derivative (R¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] For this compound derivatives, a bromo or iodo substituent at the 6-position is typically employed. The electron-withdrawing nitro group can facilitate this step.[7]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the organoboron reagent to the palladium center. The presence of a base is essential for this step.[1][8] The base activates the organoboron species, forming a more nucleophilic borate complex, which then readily undergoes transmetalation. The choice of base can significantly impact the reaction efficiency.[9]

-

Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired biaryl product (R¹-R²). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, thus completing the catalytic cycle.[1]

Experimental Protocols

Protocol 1: Suzuki Coupling of a 6-Bromo-2-Methyl-5-nitronicotinic Acid Ester with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of a protected this compound derivative with a commercially available arylboronic acid. The ester protection of the carboxylic acid is recommended to prevent potential side reactions.

Materials and Reagents:

-

Ethyl 6-bromo-2-methyl-5-nitronicotinate (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)[10]

-

Base: Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[11]

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)[1][12]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 6-bromo-2-methyl-5-nitronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent mixture (1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting material and product should have different Rf values.

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired ethyl 2-methyl-5-nitro-6-phenylnicotinate.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of typical reaction parameters and their impact on the yield for the coupling of a generic 6-halo-2-methyl-5-nitronicotinic acid derivative with an arylboronic acid.

| Entry | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 10 | 88 |

| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 100 | 4 | 95 |

| 5 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 90[10] |

This data is representative and actual results may vary depending on the specific substrates and reaction scale.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues encountered during Suzuki coupling reactions with this compound derivatives.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (boronic acid decomposition) | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly purchased or recrystallized boronic acid. Consider using a more stable boronate ester.[13][14] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.[2] |

| Dehalogenation of Starting Material | - Presence of protic impurities- Certain phosphine ligands can promote this side reaction | - Use anhydrous solvents and reagents.- Screen different phosphine ligands. |

| Protodeborylation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of strong acid or base | - Monitor the reaction closely and stop it once the starting material is consumed.- Optimize the base and its stoichiometry. |

| Difficulty in Product Purification | - Formation of closely related byproducts- Residual palladium catalyst | - Optimize reaction conditions to minimize side reactions.- Employ different purification techniques (e.g., recrystallization, preparative TLC/HPLC).- Treat the crude product with a palladium scavenger. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can efficiently construct diverse molecular libraries for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this powerful transformation and accelerating the synthesis of novel chemical entities.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Boronic Acids & Derivatives [sigmaaldrich.com]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Methyl-5-nitronicotinic Acid

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Methyl-5-nitronicotinic acid purity. This method is crucial for quality control in pharmaceutical development and manufacturing, ensuring the integrity of this key intermediate. The described method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision.

Introduction

This compound (CAS 59290-81-2) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential to quantify the compound and detect any potential impurities, including process-related impurities and degradation products.[4][5]